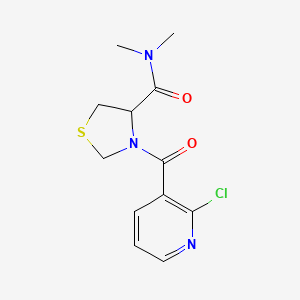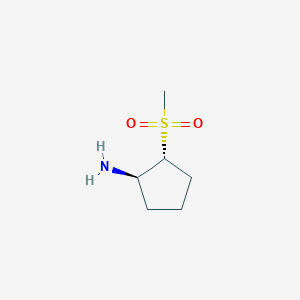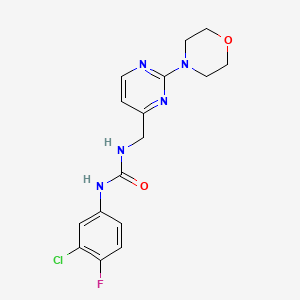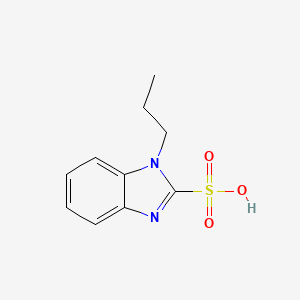
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a coordination complex of ruthenium with the formula [Ru(phen)3]Cl2·xH2O. This compound is known for its vibrant orange to red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .
Mecanismo De Acción
Target of Action
The primary target of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is oxygen . Oxygen plays a crucial role in various biological processes, including energy production, immune response, and cellular respiration.
Mode of Action
This compound interacts with its target, oxygen, through a process known as fluorescence quenching . This interaction results in changes in the fluorescence properties of the compound, which can be used to monitor oxygen levels in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with oxygen. By quenching fluorescence in the presence of oxygen, this compound can serve as a probe for oxygen levels in biological systems . This can provide valuable information about cellular oxygenation status and may have implications for understanding and treating conditions related to hypoxia or oxidative stress.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as light exposure and air exposure should be avoided as they may affect the compound’s stability . Additionally, the compound’s action and efficacy may be influenced by the oxygen concentration in the environment, as its primary mode of action involves interaction with oxygen .
Análisis Bioquímico
Biochemical Properties
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is known to interact with oxygen, triggering fluorescence quenching . This property allows it to be used in the study of oxygen-sensitive biochemical reactions .
Cellular Effects
The compound’s oxygen sensitivity has been investigated in chicken embryo chorioallantoic membrane . The phototoxicity of this compound suggests it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with oxygen . This interaction leads to fluorescence quenching, which can be used to study oxygen-dependent processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its oxygen sensitivity was investigated in chicken embryo chorioallantoic membrane , suggesting potential for further in vivo studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is typically synthesized by reacting ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with an appropriate solvent .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes controlling the reaction temperature, concentration of reactants, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligand substitution reactions where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often use other nitrogen-containing ligands under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,2’-bipyridine)ruthenium(II) chloride
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is unique due to its specific ligand environment provided by 1,10-phenanthroline, which imparts distinct photophysical properties compared to other similar ruthenium complexes. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Propiedades
IUPAC Name |
dichlororuthenium;1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGRGQLNAWTJI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26Cl2N6ORu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746558 |
Source


|
| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207802-45-7 |
Source


|
| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2956884.png)



![N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956896.png)
![3-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2956897.png)

![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)

![2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2956891.png)
![methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956893.png)
